(Dimethylamino)(1-naphthyl)acetonitrile
Description
Structural Archetype and Unique Chemical Features
Significance of the Naphthalene (B1677914) Moiety as a Chemical Scaffold
The naphthalene group, a bicyclic aromatic hydrocarbon (C₁₀H₈), is a well-established and versatile scaffold in medicinal chemistry and materials science. nih.govresearchgate.netijpsjournal.com Its rigid, planar structure and lipophilic nature allow it to effectively interact with biological targets. Naphthalene derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. nih.govijpsjournal.comekb.eg
Reactivity Modulation by the Acetonitrile (B52724) Functional Group
The acetonitrile group (-CH₂CN) is more than a simple solvent; it is a valuable functional group and a two-carbon building block in organic synthesis. ntnu.noatamankimya.comresearchgate.netchemicalbook.comwikipedia.org The cyano (-C≡N) group is strongly electron-withdrawing, which acidifies the adjacent α-carbon's protons, making them susceptible to deprotonation to generate a nucleophile. ntnu.noresearchgate.net
The nitrogen atom's lone pair of electrons allows it to act as a ligand, forming complexes with various transition metals. atamankimya.comchemicalbook.com Furthermore, the nitrile group itself is a versatile chemical handle that can be hydrolyzed to form carboxylic acids, reduced to amines, or undergo other transformations, making it a key intermediate in the synthesis of more complex molecules. masterorganicchemistry.com
Nucleophilic Character of the Dimethylamino Moiety
The dimethylamino group, -N(CH₃)₂, is characterized by the lone pair of electrons on the nitrogen atom, which imparts a significant nucleophilic and basic character to the molecule. reddit.comsavemyexams.comcymitquimica.com Amines are generally effective nucleophiles, capable of attacking electrophilic centers to form new chemical bonds. reddit.comsavemyexams.com The presence of two electron-donating methyl groups on the nitrogen atom in the dimethylamino moiety further enhances its electron density and, consequently, its nucleophilicity compared to primary amines or ammonia. This functional group is crucial for the molecule's ability to participate in a variety of chemical reactions, including alkylations and additions to carbonyl compounds.
Contextualization within Organic Nitrile Chemistry
(Dimethylamino)(1-naphthyl)acetonitrile is classified as an α-aminonitrile, a class of compounds featuring a nitrile group and an amino group attached to the same carbon atom. This structure places it squarely within a significant area of organic nitrile chemistry focused on the synthesis and application of these valuable intermediates.
The most prominent method for synthesizing α-aminonitriles is the Strecker synthesis, a three-component reaction involving an aldehyde (or ketone), an amine, and a source of cyanide. masterorganicchemistry.comnrochemistry.comwikipedia.orgorganic-chemistry.orgnih.gov First discovered in 1850, this reaction involves the initial formation of an imine from the aldehyde and amine, followed by the nucleophilic addition of a cyanide ion to the imine carbon. masterorganicchemistry.comwikipedia.orgorganic-chemistry.org
Table 2: Conceptual Strecker Synthesis of this compound
| Reactant 1 | Reactant 2 | Reactant 3 | Product |
|---|
This reaction is a cornerstone of amino acid synthesis, as the resulting α-aminonitrile can be hydrolyzed to produce the corresponding α-amino acid. nrochemistry.comwikipedia.orgmdpi.comnih.gov Therefore, this compound is recognized not just as a stable compound, but as a direct product of a foundational reaction in organic chemistry and a key precursor for more complex molecular targets.
Overview of Research Trajectories and Academic Significance
The academic significance of this compound lies primarily in its role as a versatile synthetic intermediate. While research on this specific molecule is not extensively documented, its value can be inferred from the established utility of its structural class and functional moieties.
The principal research trajectory for α-aminonitriles is their conversion to α-amino acids. organic-chemistry.orgmdpi.com The hydrolysis of this compound would yield N,N-dimethyl-1-naphthylglycine, a non-proteinogenic amino acid. Such unnatural amino acids are of immense interest in pharmaceutical development and peptide chemistry, as their incorporation into peptides can enhance stability, confer unique conformational properties, and improve biological activity.
Given the wide range of bioactivities associated with the naphthalene scaffold, the synthesis of novel naphthalene-containing amino acids via intermediates like this compound represents a promising avenue for drug discovery. nih.govekb.eg Researchers can leverage this compound as a starting material to explore new chemical space, creating libraries of derivatives for screening against various therapeutic targets. Its significance, therefore, is rooted in its potential to bridge the gap between simple starting materials and complex, high-value molecules such as custom amino acids and peptide-based therapeutics.
Structure
3D Structure
Properties
CAS No. |
885-22-3 |
|---|---|
Molecular Formula |
C14H14N2 |
Molecular Weight |
210.27 g/mol |
IUPAC Name |
2-(dimethylamino)-2-naphthalen-1-ylacetonitrile |
InChI |
InChI=1S/C14H14N2/c1-16(2)14(10-15)13-9-5-7-11-6-3-4-8-12(11)13/h3-9,14H,1-2H3 |
InChI Key |
IQENPHLYJGUASO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(C#N)C1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
Computational and Theoretical Chemistry Investigations
Density Functional Theory (DFT) Studies
No published data is available for the DFT studies of (Dimethylamino)(1-naphthyl)acetonitrile.
Specific information regarding the optimized geometry and electronic structure of this compound from DFT calculations has not been reported in the scientific literature.
A Frontier Molecular Orbital (FMO) analysis, including the Lowest Unoccupied Molecular Orbital (LUMO) and electron density distributions for this compound, is not available in published research.
There are no publicly available studies that predict the spectroscopic parameters (IR, NMR, UV-Vis) of this compound using DFT methods.
Computational analysis of the Non-Linear Optical (NLO) properties of this compound has not been documented in the literature.
Molecular Dynamics Simulations
No studies utilizing nonadiabatic molecular dynamics to investigate the excited-state dynamics of this compound have been found in the scientific literature.
Mechanistic Elucidation through Computational Modeling
Computational modeling is instrumental in mapping the potential energy surfaces of chemical reactions, identifying transition states, and elucidating reaction mechanisms. For a molecule like this compound, with multiple reactive sites, these studies can predict the most likely pathways for its transformations.
The reaction pathways of this compound can be computationally explored for various transformations, including nucleophilic substitution at the cyanomethyl group or on the naphthalene (B1677914) ring, and reactions involving the dimethylamino group.
Nucleophilic Substitution at the Cyanomethyl Group: The cyanomethyl group can potentially undergo nucleophilic substitution (S(_N)2) reactions. Theoretical calculations can map the potential energy surface for the approach of a nucleophile to the methylene (B1212753) carbon, leading to the displacement of the cyanide ion. The transition state for such a reaction would be characterized by an elongated C-CN bond and the partial formation of the new bond with the incoming nucleophile. DFT calculations, such as those performed for S(_N)2 reactions of benzyl (B1604629) bromides, can be used to determine the geometry and energy of this transition state. The nature of the substituent on the naphthalene ring and the solvent would influence the energy barrier of this process.
Aromatic Nucleophilic Substitution: The dimethylamino group on the naphthalene ring can also be a leaving group in aromatic nucleophilic substitution reactions, especially if the ring is activated by electron-withdrawing groups. A computational study on the aromatic nucleophilic substitution of 1-dimethylamino-2,4-bis(trifluoroacetyl)-naphthalene with amines has shown that the reaction proceeds through a Meisenheimer complex intermediate. nih.gov DFT calculations can be employed to model similar pathways for this compound, identifying the transition states for the formation and breakdown of the Meisenheimer-like intermediate.
Table 1: Analogous Computationally Studied Reaction Parameters
| Reaction Type | Analogous System | Computational Method | Key Findings |
|---|---|---|---|
| Aromatic Nucleophilic Substitution | 1-Dimethylamino-2,4-bis(trifluoroacetyl)-naphthalene + Amines | DFT (B3LYP/6-31G*) | Reaction proceeds via a stable Meisenheimer intermediate. nih.gov |
| Dearomatic Substitution | 1-(Chloromethyl)naphthalene + Phenylacetonitrile | DFT | Ligand-controlled regioselectivity (ortho- vs. para-substitution). rsc.org |
This table presents data from computational studies on analogous systems to infer potential reaction pathways for this compound.
Computational methods can provide quantitative data on the kinetics and thermodynamics of reactions involving this compound. By calculating the energies of reactants, transition states, and products, key parameters such as activation energies ((\Delta E^\ddagger)), reaction enthalpies ((\Delta H)), and Gibbs free energies ((\Delta G)) can be determined.
The influence of the solvent on reaction kinetics and thermodynamics can also be modeled using implicit or explicit solvation models. For reactions in acetonitrile (B52724), a polar aprotic solvent, continuum models like the Polarizable Continuum Model (PCM) are often employed to account for the bulk solvent effects on the energies of the species involved in the reaction. nih.gov
Table 2: Representative Calculated Thermodynamic and Kinetic Parameters for Analogous Reactions
| Reaction | Parameter | Calculated Value (kcal/mol) | Computational Level |
|---|---|---|---|
| Naphthalene Oxide Ring Opening | (\Delta H) | -51.3 ± 1.7 | Experimental/Microcalorimetry |
| Naphthalene Oxide Ring Opening | (\Delta G^\ddagger) | (Calculated) | B3LYP/AM1/SM2 |
| Naphthalene + C(_2)H(_2) (Diels-Alder) | (\Delta E^\ddagger) | (Varies with isomer) | M06-2X/6–311G(d,p) |
This table provides examples of calculated thermodynamic and kinetic data for reactions involving naphthalene derivatives, illustrating the types of parameters that could be computed for this compound.
Theoretical Studies on Basicity and Protonation Dynamics
The dimethylamino group in this compound confers basic properties to the molecule. Theoretical studies are crucial for quantifying this basicity and understanding the dynamics of proton transfer.
Proton affinity (PA) is the negative of the enthalpy change for the gas-phase protonation of a molecule. It is a fundamental measure of intrinsic basicity. The PA of this compound can be calculated by determining the energies of the neutral molecule and its protonated form (conjugate acid) using high-level quantum chemical methods. The protonation is expected to occur at the nitrogen atom of the dimethylamino group.
The ionization constant (pKa) of the conjugate acid in a solvent like acetonitrile provides a measure of its basicity in solution. Computational methods can predict pKa values through thermodynamic cycles that involve gas-phase proton affinities, solvation energies of the neutral base and its conjugate acid, and the solvation energy of the proton. nih.govirb.hr For instance, studies on 1,8-bis(dimethylamino)naphthalene (B140697) ("Proton Sponge") have shown it to be an exceptionally strong base due to the relief of steric strain upon protonation, a factor that can be quantified computationally. nih.govresearchgate.net While this compound is not expected to be as basic as "Proton Sponge," the electron-donating nature of the dimethylamino group attached to the aromatic naphthalene system suggests it is a moderately strong base. The pKa of its conjugate acid in acetonitrile can be estimated by comparison with related compounds.
Table 3: Calculated Basicity Parameters of Analogous Compounds
| Compound | Parameter | Value | Solvent |
|---|---|---|---|
| 1,8-bis(dimethylamino)naphthalene | pKa of conjugate acid | 18.62 | Acetonitrile |
| Pyridine | pKa of conjugate acid | 12.33 | Acetonitrile |
This table presents experimental and computationally relevant pKa values in acetonitrile for compounds analogous to the basic moiety of this compound.
The nitrogen atom of the dimethylamino group and the nitrogen atom of the cyano group in this compound can both act as hydrogen bond acceptors. Computational studies can reveal the preferred sites for hydrogen bonding and the strength of these interactions.
Intermolecular Hydrogen Bonding: In the presence of hydrogen bond donors like methanol (B129727), computational models can predict the geometry and binding energy of the resulting hydrogen-bonded complexes. Studies on the hydrogen bonding of methanol with dimethylamine (B145610) have shown significant red shifts in the O-H stretching frequency, indicative of a strong interaction. mdpi.com For this compound, a key question is whether the dimethylamino or the cyano group is the stronger hydrogen bond acceptor. Theoretical investigations on similar aminonitriles could shed light on this competition.
Intramolecular Interactions: While there are no conventional intramolecular hydrogen bonds in this compound, weak C-H···N interactions may exist. Quantum Theory of Atoms in Molecules (QTAIM) analysis can be used to identify and characterize such weak interactions by locating bond critical points and analyzing the electron density at these points.
Table 4: Calculated Hydrogen Bond Parameters for Analogous Systems
| System | Interaction | Calculated Binding Energy (kJ/mol) | Method |
|---|---|---|---|
| Methanol-Dimethylamine | O-H···N | ~ -25 to -27 | B3LYP/aug-cc-pVTZ |
| Naphthalene cation-Acetonitrile | C-H(\cdots)N | ~ 11 kcal/mol (Binding Energy) | M062X/6-311+G** |
This table provides calculated hydrogen bond energies for systems analogous to the functional groups present in this compound, indicating the potential strength of such interactions.
Proton transfer is a fundamental chemical process, and computational studies can model its dynamics. For this compound, proton transfer to the dimethylamino group is a key step in acid-base reactions.
Gas Phase Proton Transfer: In the gas phase, the proton transfer from a generic acid HA to the dimethylamino group can be modeled to determine the reaction profile, including the existence of any energy barrier. Theoretical studies on the proton transfer in protonated 1,8-bis(dimethylamino)naphthalene have provided detailed insights into the N-to-N proton transfer dynamics. researchgate.net
Proton Transfer in Solution: In a solvent, the proton transfer process is mediated by solvent molecules. Computational simulations, including ab initio molecular dynamics (AIMD), can be used to study the role of the solvent in stabilizing the transition state and the resulting ions. The free-energy profile for proton transfer in solution can be calculated using methods like the Reference Interaction Site Model Self-Consistent Field (RISM-SCF). researchgate.net For example, theoretical analyses of proton transfer in glycine (B1666218) in a water-acetonitrile mixture have shown how the solvent composition affects the relative stability of the neutral and zwitterionic forms. researchgate.net Similar approaches could be applied to study the protonation of this compound in different solvent environments.
Applications in Advanced Organic Synthesis and Materials Science
Utility in Fine Chemical Synthesis
The presence of both a nitrile and a tertiary amine group on a sterically demanding naphthyl framework makes (dimethylamino)(1-naphthyl)acetonitrile a versatile building block in fine chemical synthesis. Its utility is primarily envisioned in the development of new synthetic methodologies and as a precursor to a diverse range of more complex chemical entities.
Development of New Synthetic Methodologies
The reactivity of the α-amino nitrile moiety is central to its application in novel synthetic methodologies. The nitrile group can undergo a variety of transformations, including hydrolysis to carboxylic acids, reduction to primary amines, and addition of organometallic reagents to form ketones. The adjacent dimethylamino group can direct and influence these reactions, potentially leading to stereoselective outcomes.
One area of potential is in multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product. The dual functionality of this compound makes it an ideal candidate for MCRs, potentially leading to the efficient synthesis of novel heterocyclic scaffolds. For instance, it could participate in reactions analogous to the Strecker synthesis of α-amino acids or the Ugi four-component reaction.
The development of catalytic processes that leverage the unique steric and electronic properties of the naphthyl group is another promising avenue. For example, transition metal-catalyzed cross-coupling reactions at positions on the naphthalene (B1677914) ring, with the aminonitrile group acting as a directing or modulating entity, could provide access to a range of substituted naphthalenes that are otherwise difficult to synthesize.
Precursors for Diverse Chemical Entities
This compound serves as a valuable precursor for a variety of more complex and potentially bioactive molecules. The nitrile group is a versatile handle for elaboration into other functional groups.
Synthesis of α-Amino Acids and Derivatives: Hydrolysis of the nitrile group would yield the corresponding α-(dimethylamino)-α-(1-naphthyl)acetic acid, a non-proteinogenic amino acid. Such amino acids are of interest in peptide chemistry for the synthesis of peptidomimetics with enhanced stability or novel biological activities.
Formation of Diamines: Reduction of the nitrile group, for instance using lithium aluminum hydride, would afford the corresponding 1,2-diamine, 1-(dimethylaminomethyl)-1-(aminomethyl)naphthalene. Diamines are important ligands in coordination chemistry and catalysis, as well as being key building blocks for polyamides and other polymers.
Access to Heterocyclic Compounds: The aminonitrile functionality is a well-established precursor for various heterocyclic systems. For example, reaction with hydrazines could lead to the formation of aminopyrazoles, while condensation with β-dicarbonyl compounds could yield substituted pyridines. The bulky naphthyl group would impart unique properties to these resulting heterocycles.
| Precursor | Target Molecule Class | Potential Applications |
| This compound | α-Aryl-α-amino acids | Peptidomimetics, Chiral auxiliaries |
| This compound | 1,2-Diamines | Asymmetric catalysis, Polyamide synthesis |
| This compound | Substituted Pyridines | Pharmaceuticals, Agrochemicals |
| This compound | Aminopyrazoles | Biologically active compounds |
Contributions to Materials Science
The incorporation of the rigid and chromophoric naphthalene unit, combined with the electron-donating dimethylamino group, suggests significant potential for this compound in the field of materials science, particularly in the design of functional organic materials with interesting photophysical properties.
Design and Synthesis of Novel Functional Materials
The aromatic nature of the naphthyl group allows for its incorporation into larger π-conjugated systems, which are the basis for many organic electronic materials. This compound could serve as a monomer or a key building block for the synthesis of polymers with potential applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
The dimethylamino group, being a strong electron donor, can be used to tune the electronic properties of these materials, influencing their HOMO/LUMO levels and, consequently, their charge transport and photophysical characteristics. The nitrile group offers a convenient point for polymerization or for post-polymerization modification to further tailor the material's properties.
Exploration as Fluorescent Probes and Dyes
Naphthalene derivatives are well-known for their fluorescent properties. The combination of the naphthalene fluorophore with the electron-donating dimethylamino group is a classic design strategy for creating solvatochromic dyes, where the emission wavelength is sensitive to the polarity of the solvent. This property arises from an intramolecular charge transfer (ICT) from the dimethylamino group to the naphthalene ring upon photoexcitation.
This compound itself, or derivatives thereof, could function as fluorescent probes for sensing various analytes. The nitrile group could be modified to include a specific recognition moiety for a target analyte. Binding of the analyte could then perturb the ICT process, leading to a change in the fluorescence signal (either intensity or wavelength), thus enabling detection.
| Property | Anticipated Characteristic | Rationale |
| Absorption Maximum (λabs) | In the UV-A region (approx. 320-360 nm) | Based on the extended π-system of the naphthalene ring. |
| Emission Maximum (λem) | Blue to green region (approx. 400-500 nm) | Expected fluorescence from the naphthalene moiety. |
| Solvatochromism | Positive solvatochromism (red-shift in polar solvents) | Due to the intramolecular charge transfer character. |
| Quantum Yield (ΦF) | Moderate to high in non-polar solvents | Naphthalene is a known efficient fluorophore. |
Applications in Analytical Chemistry
While specific applications of this compound in analytical chemistry are not yet established, its chemical properties suggest several potential uses. The development of chemosensors, as discussed in the context of fluorescent probes, is a primary area of interest. The ability to design molecules that exhibit a measurable response to the presence of a specific analyte is a cornerstone of modern analytical chemistry.
Furthermore, the compound could be utilized as a derivatizing agent for the analysis of other molecules. For example, the nitrile group could be transformed into a more reactive functional group that can then be used to tag analytes for detection by techniques such as high-performance liquid chromatography (HPLC) with fluorescence detection or mass spectrometry. The presence of the bulky and easily ionizable naphthyl group could enhance the sensitivity of detection in certain mass spectrometric methods.
Development as Derivatization Reagents
Currently, there are no accessible research articles, patents, or technical documents that describe the development or use of this compound as a derivatization reagent. Derivatization is a technique used in chemistry to convert a chemical compound into a product of similar chemical structure, called a derivative, to make it suitable for a specific analytical method. While compounds with similar structural features, such as a naphthalene core and a dimethylamino group, are known to be used in the development of fluorescent derivatization agents, no such application has been documented for this compound itself.
Utilization in Chromatographic Labeling Techniques
There is a lack of documented evidence regarding the utilization of this compound in chromatographic labeling techniques. Chromatographic labeling involves attaching a "label" or "tag" to an analyte to enhance its detection and quantification by a chromatograph's detector. The naphthalene group in the compound suggests potential for fluorescence detection, a common property sought in labeling agents. However, searches of chemical and materials science databases have not yielded any studies or methodologies where this compound is employed for this purpose in techniques such as high-performance liquid chromatography (HPLC) or gas chromatography (GC).
Further research would be required to explore the potential of this compound in these applications.
Future Research Directions and Unexplored Avenues
Advanced Catalyst Design Incorporating (Dimethylamino)(1-naphthyl)acetonitrile Motifs
The inherent functionalities of this compound make it an intriguing candidate for the rational design of novel catalysts. The dimethylamino group can act as a Lewis base or a directing group, while the naphthyl moiety provides a sterically demanding and electronically tunable aromatic system. The nitrile group can also participate in catalytic cycles or act as an anchoring point.
Future research could focus on:
Organocatalysis: The development of catalysts derived from this scaffold for various organic transformations. For instance, the basic nitrogen atom could be exploited in base-catalyzed reactions. The combination of the amino group and the bulky naphthyl ring could create a chiral pocket in appropriately designed analogs, leading to enantioselective organocatalysts.
Transition Metal Catalysis: this compound can be envisioned as a ligand for transition metals. The nitrogen of the amino group and the nitrile's nitrogen or pi-system could coordinate to a metal center, forming stable complexes. The steric and electronic properties of the naphthyl group would influence the catalytic activity and selectivity of such complexes. Research into these metal complexes could uncover novel catalytic activities for cross-coupling reactions, C-H activation, or polymerization. nih.govnih.govresearchgate.net
Bifunctional Catalysis: The molecule could be functionalized to incorporate an additional catalytic moiety (e.g., a Brønsted acid or another Lewis base) to create bifunctional catalysts. Such catalysts could facilitate tandem or cascade reactions, where two or more transformations are achieved in a single pot, enhancing synthetic efficiency.
Interactive Table: Potential Catalytic Applications
| Catalyst Type | Potential Reactions | Key Structural Feature |
|---|---|---|
| Organocatalyst | Michael Addition, Aldol Reaction | Dimethylamino Group (Basicity) |
| Transition Metal Ligand | Cross-Coupling, C-H Functionalization | N-donor sites, Naphthyl scaffold |
Exploration of Novel Reaction Pathways and Mechanisms
The reactivity of this compound itself is an area ripe for investigation. The interplay between the electron-donating dimethylamino group, the aromatic naphthyl system, and the electron-withdrawing nitrile group can lead to unique chemical behavior.
Unexplored avenues include:
Cyanation and Aminonitrile Chemistry: While α-aminonitriles are classically synthesized via the Strecker reaction, this compound can serve as a precursor to more complex aminonitriles through functionalization of the naphthyl ring or substitution at the α-carbon. mdpi.comacs.orgorganic-chemistry.org Developing novel methods for its synthesis and subsequent transformations is a key research direction. mdpi.com
Radical Reactions: Investigating the behavior of this compound under radical conditions could open new pathways. For example, reactions involving the naphthyl radical could lead to novel polycyclic aromatic compounds. maxapress.com
Photocatalysis: The extended π-system of the naphthyl group suggests that this compound or its derivatives could be active in photochemical or photocatalytic reactions, acting as photosensitizers or participating directly in photoinduced electron transfer processes.
Mechanistic Studies: Detailed mechanistic studies, employing kinetic analysis and isotopic labeling, are needed to understand the pathways of reactions involving this molecule. For instance, the role of the dimethylamino group in stabilizing reaction intermediates or influencing regioselectivity warrants thorough investigation. rsc.orgnih.gov The reactions of aminonitriles with other nucleophiles, such as aminothiols, could also be explored, potentially leading to novel heterocyclic systems. mdpi.com
Integration into Supramolecular Assemblies
The structural features of this compound make it a promising building block (tecton) for the construction of ordered supramolecular structures.
Future research directions are:
Crystal Engineering: The potential for hydrogen bonding (if functionalized), π-π stacking interactions via the naphthyl rings, and dipole-dipole interactions involving the cyano group can be harnessed to design and synthesize novel crystalline materials with specific packing arrangements and properties. researchgate.net
Metal-Organic Frameworks (MOFs): Functionalizing the naphthyl ring with carboxylic acid or other coordinating groups would transform the molecule into a linker for the synthesis of MOFs. nih.govsci-hub.sedntb.gov.ua The resulting frameworks could exhibit interesting properties for gas storage, separation, or catalysis, with the dimethylamino and nitrile groups potentially lining the pores and influencing host-guest interactions.
Self-Assembled Monolayers (SAMs): On suitable surfaces, this molecule or its derivatives could form self-assembled monolayers. The orientation and packing of the molecules in the SAM would be dictated by intermolecular and molecule-substrate interactions, which could be tuned to create surfaces with specific chemical or physical properties. The principles of self-assembly seen in amino acid derivatives could provide inspiration for designing such systems. chemrxiv.orgrsc.orgd-nb.info
Advanced Computational Predictions for Complex Systems
Computational chemistry offers a powerful tool to predict and rationalize the behavior of complex chemical systems involving this compound, guiding experimental efforts. nih.govmdpi.com
Potential computational studies include:
Catalyst Performance Prediction: Density Functional Theory (DFT) calculations can be used to model the transition states of reactions catalyzed by derivatives of this molecule. researchgate.netnih.gov This would allow for the in-silico screening of potential catalysts and the prediction of their efficiency and selectivity, accelerating the catalyst development process. bris.ac.uk
Reaction Mechanism Elucidation: Computational modeling can help to elucidate complex reaction mechanisms by calculating the energy profiles of different possible pathways. researchgate.netacs.org This would provide a deeper understanding of the factors controlling reactivity and selectivity.
Electronic and Optical Properties: Time-dependent DFT (TD-DFT) calculations can predict the electronic absorption and emission spectra of the molecule and its derivatives. This is particularly relevant for exploring its potential in optoelectronic applications or as a fluorescent probe. rsc.orgijcce.ac.ir
Supramolecular Interactions: Molecular dynamics (MD) simulations and DFT can be used to study the non-covalent interactions that govern the formation of supramolecular assemblies. These simulations can predict the most stable packing arrangements in crystals or the structure of self-assembled monolayers.
Interactive Table: Computational Methods and Applications
| Computational Method | Research Application | Predicted Properties |
|---|---|---|
| Density Functional Theory (DFT) | Catalyst Design, Reaction Mechanisms | Transition state energies, Reaction pathways |
| Time-Dependent DFT (TD-DFT) | Optoelectronics | Absorption/Emission spectra |
Development of Chiral Analogs for Asymmetric Synthesis
The creation of chiral versions of this compound is a highly promising avenue for research, with significant potential in asymmetric synthesis. Chirality can be introduced either at the α-carbon (central chirality) or by creating atropisomerism in suitably substituted naphthyl ring systems (axial chirality).
Key research goals in this area are:
Asymmetric Synthesis of Chiral Aminonitriles: Developing catalytic asymmetric methods to synthesize enantiomerically enriched this compound is a primary objective. This could involve asymmetric Strecker-type reactions using chiral catalysts. acs.orgwestlake.edu.cnbohrium.com The resulting chiral aminonitriles are valuable building blocks for the synthesis of chiral amines, amino acids, and other pharmaceuticals. researchgate.net
Chiral Ligands for Asymmetric Catalysis: Chiral analogs of this compound could serve as powerful ligands in transition-metal-catalyzed asymmetric reactions. The combination of a stereogenic center and the defined steric environment of the naphthyl group could lead to high levels of enantioselectivity. The binaphthyl scaffold is a well-established platform for successful chiral ligands. nih.govnih.govresearchgate.netmdpi.com
Organocatalysts for Asymmetric Reactions: Chiral derivatives could function as organocatalysts, for example, in enantioselective additions to aldehydes or imines. The chiral environment created by the catalyst would control the stereochemical outcome of the reaction.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
